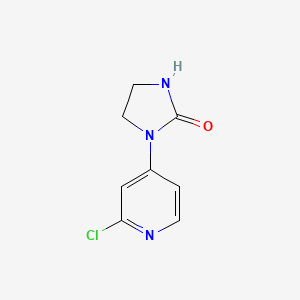
1-(2-Chloro-4-pyridyl)-2-imidazolidinone
Overview
Description
1-(2-Chloro-4-pyridyl)-2-imidazolidinone is a synthetic compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a chlorine atom and an imidazolidinone moiety. Its chemical properties make it a valuable agent in scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(2-Chloro-4-pyridyl)-2-imidazolidinone typically involves the reaction of 2-chloro-4-aminopyridine with an appropriate imidazolidinone precursor. One common method includes the following steps:
Starting Material Preparation: 2-chloro-4-aminopyridine is synthesized through a series of reactions starting from pyridine derivatives.
Condensation Reaction: The 2-chloro-4-aminopyridine is then reacted with an imidazolidinone precursor under controlled conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
1-(2-Chloro-4-pyridyl)-2-imidazolidinone undergoes various chemical reactions, including:
Scientific Research Applications
1-(2-Chloro-4-pyridyl)-2-imidazolidinone has several applications in scientific research:
Agriculture: It is used as a plant growth regulator to enhance fruit set and development in various crops.
Pharmaceuticals: The compound is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical agents.
Biological Studies: It is used in studies related to cell division and growth due to its ability to influence cytokinin pathways.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-pyridyl)-2-imidazolidinone involves its interaction with specific molecular targets:
Cytokinin Pathway: The compound acts as a synthetic cytokinin, promoting cell division and growth by interacting with cytokinin receptors.
Gibberellin Pathway: It influences the gibberellin biosynthesis pathway, enhancing fruit set and development in plants.
Auxin Pathway: The compound also affects the auxin pathway, contributing to its overall growth-regulating effects.
Comparison with Similar Compounds
1-(2-Chloro-4-pyridyl)-2-imidazolidinone can be compared with other similar compounds:
N-(2-chloro-4-pyridyl)-N’-phenylurea: Both compounds are synthetic cytokinins, but they differ in their specific applications and effects on plant growth.
Forchlorfenuron: Another synthetic cytokinin, forchlorfenuron, is used in agriculture for similar purposes but has different chemical properties and effects.
Imidazopyridines: These compounds share a similar structural motif but are primarily used in medicinal chemistry for their therapeutic potential.
This compound stands out due to its unique combination of a pyridine ring and an imidazolidinone moiety, making it a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
1-(2-chloropyridin-4-yl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c9-7-5-6(1-2-10-7)12-4-3-11-8(12)13/h1-2,5H,3-4H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQYSQVXDFAYEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

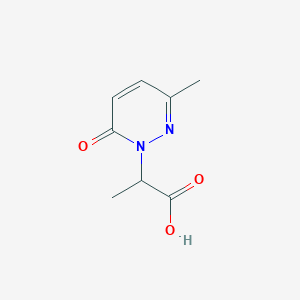
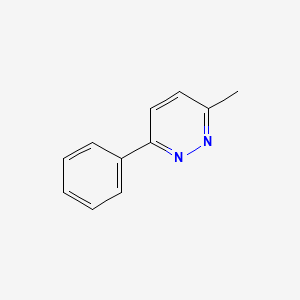
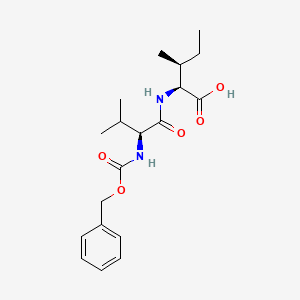
![Benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B3328070.png)
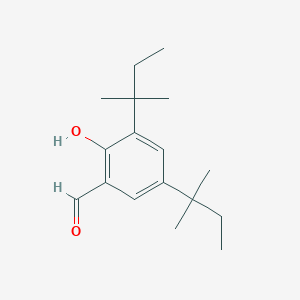
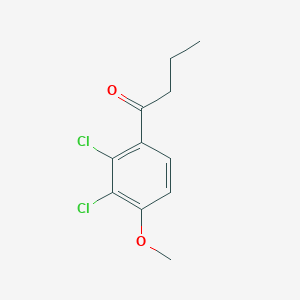
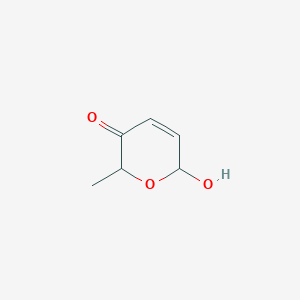
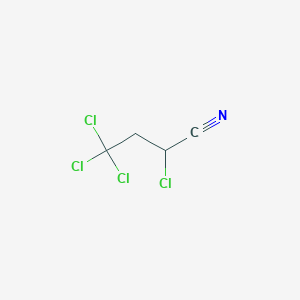
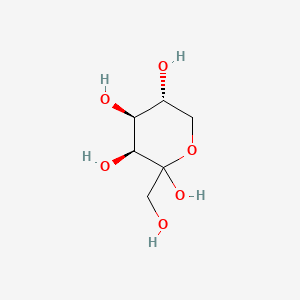
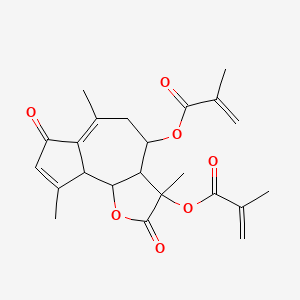
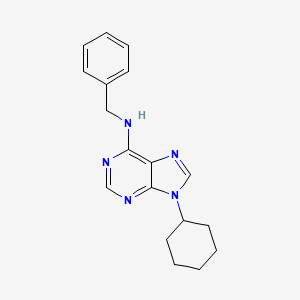

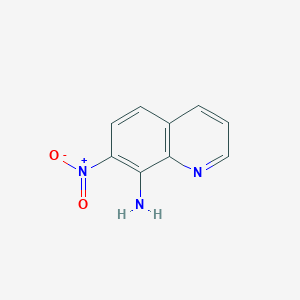
![4-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B3328147.png)
